![molecular formula C15H24O3Si B8508428 4-[(tert-butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B8508428.png)
4-[(tert-butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyloxy group and an ethoxy group. This compound is of interest in organic synthesis due to its unique structural properties, which make it a valuable intermediate in the preparation of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde typically involves the protection of the hydroxyl group on a benzaldehyde derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar protection and etherification steps, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyloxy group can be substituted under acidic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic conditions (e.g., acetic acid/water mixture)
Major Products:
Oxidation: 4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzoic acid
Reduction: 4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzyl alcohol
Substitution: 4-Hydroxy-3-ethoxybenzaldehyde
Scientific Research Applications
4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: Potential use in the synthesis of drug candidates with specific functional groups.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde involves its reactivity as an aldehyde and the protective role of the tert-butyldimethylsilyloxy group. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group provides stability against hydrolysis and oxidation, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
- 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
- 4-tert-Butyldimethylsiloxy-1-butanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
Comparison: 4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde is unique due to the presence of both the tert-butyldimethylsilyloxy and ethoxy groups, which provide distinct reactivity and stability profiles. Compared to 4-[(tert-butyldimethylsilyl)oxy]benzaldehyde, the ethoxy group introduces additional steric and electronic effects, influencing the compound’s behavior in chemical reactions.
Properties
Molecular Formula |
C15H24O3Si |
|---|---|
Molecular Weight |
280.43 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3-ethoxybenzaldehyde |
InChI |
InChI=1S/C15H24O3Si/c1-7-17-14-10-12(11-16)8-9-13(14)18-19(5,6)15(2,3)4/h8-11H,7H2,1-6H3 |
InChI Key |
UUDWKDIWTMSTOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea](/img/structure/B8508355.png)
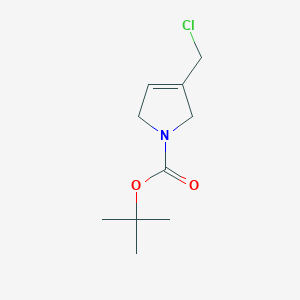
![2-[(Furan-2-ylmethyl)-amino]-thiazole-4-carboxylic acid](/img/structure/B8508371.png)
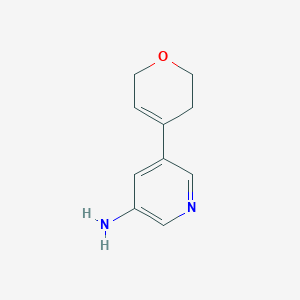
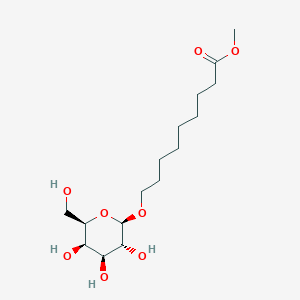
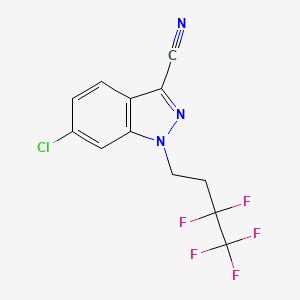
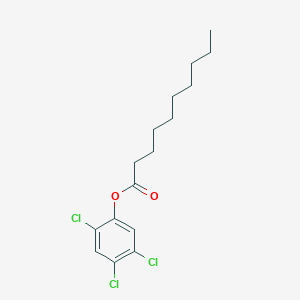
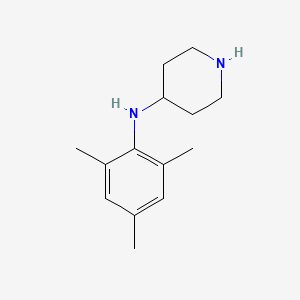
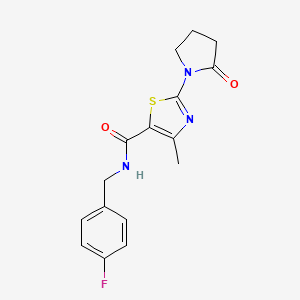

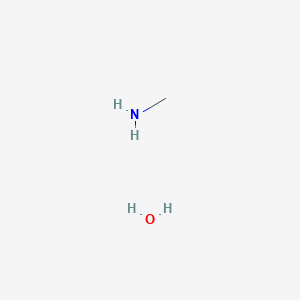
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B8508430.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]acetamide](/img/structure/B8508438.png)
![6-Fluoro-2-(pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B8508440.png)
